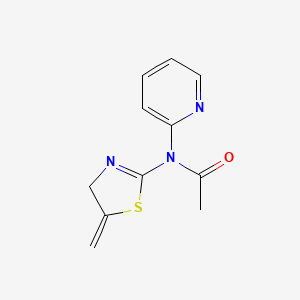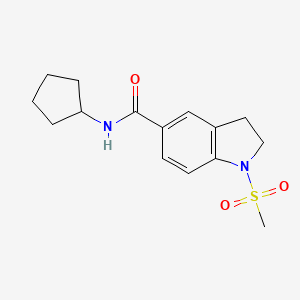![molecular formula C19H30N2O2 B5878218 N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBP is a white crystalline solid that belongs to the class of benzamides and has a molecular formula of C20H32N2O2.
Aplicaciones Científicas De Investigación
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are important targets for the treatment of neuropathic pain. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been found to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide is not fully understood. However, it has been suggested that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide exerts its effects by binding to voltage-gated sodium channels and inhibiting their activity. This leads to a decrease in the influx of sodium ions into the cells, which results in a reduction in neuronal excitability and pain sensation. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been shown to inhibit the activity of histone deacetylases, which are important enzymes involved in the regulation of gene expression. This may contribute to the anticancer properties of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide.
Biochemical and Physiological Effects:
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide inhibits the activity of voltage-gated sodium channels and histone deacetylases. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been shown to induce apoptosis in cancer cells and regulate the immune response by modulating the production of cytokines and chemokines. In vivo studies have demonstrated that N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has analgesic and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide in lab experiments. N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has poor solubility in water, which can limit its use in certain assays. Additionally, N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Direcciones Futuras
There are several future directions for the study of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of voltage-gated sodium channels. Another area of research is the investigation of the anticancer properties of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide and its potential use in combination with other chemotherapeutic agents. Additionally, the immunomodulatory effects of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide warrant further investigation, particularly in the context of autoimmune diseases. Finally, the pharmacokinetics and toxicity profiles of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide need to be further characterized to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide involves the condensation of 3-amino-N-isobutylbenzamide with 2-propylpentanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide. The yield of N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base used.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-(2-propylpentanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-5-8-15(9-6-2)19(23)21-17-11-7-10-16(12-17)18(22)20-13-14(3)4/h7,10-12,14-15H,5-6,8-9,13H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZVPKUBTLMPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-3-[(2-propylpentanoyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)

![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)


![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)